4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide
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Overview
Description
4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide is an organosulfur compound with the molecular formula C₁₂H₇NO₄S. It is a derivative of dibenzothiophene, where the sulfur atom is oxidized to a sulfone and a nitro group is attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide typically involves the oxidation of dibenzothiophene derivatives. One common method is the oxidation of dibenzothiophene with hydrogen peroxide in the presence of a catalyst such as peroxygenase . The reaction is carried out in acetonitrile at room temperature for about 25 minutes. Another method involves the use of sodium hypochlorite and tetra(n-butyl)ammonium hydrogensulfate in dichloromethane and water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Dibenzothiophene sulfone.
Reduction: 4-Aminodibenzo[b,d]thiophene 5,5-Dioxide.
Substitution: Various substituted dibenzothiophene derivatives.
Scientific Research Applications
4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide involves its interaction with molecular targets through its nitro and sulfone groups. These functional groups can participate in various chemical reactions, such as nucleophilic and electrophilic attacks, leading to the formation of new chemical bonds. The compound’s effects are mediated through its ability to interact with specific molecular pathways and targets, such as enzymes and receptors .
Comparison with Similar Compounds
4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide can be compared with other similar compounds, such as:
Dibenzothiophene: Lacks the nitro and sulfone groups, making it less reactive in certain chemical reactions.
Dibenzothiophene sulfone: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
4-Nitrodibenzothiophene:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C12H7NO4S |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
4-nitrodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C12H7NO4S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)18(16,17)12(9)10/h1-7H |
InChI Key |
RHRMOBKKLRRVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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